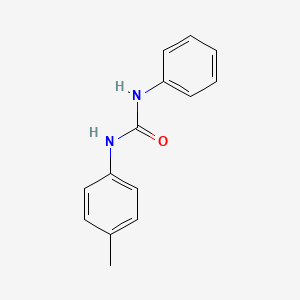

1-(4-Methylphenyl)-3-phenylurea

Cat. No. B3336907

Key on ui cas rn:

4300-33-8

M. Wt: 226.27 g/mol

InChI Key: AGZGRJNNPSJVKR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08975443B2

Procedure details

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar was charged with phenylurea (100 mg, 0.734 mmol, 1 equivalent), potassium phosphate (234 mg, 1.10 mmol, 1.5 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) (6.7 mg, 0.00734 mmol, 0.01 equivalents) and phosphine ligand (0.029 mmol, 0.04 equivalents). Then 1,2-dimethoxyethane (1.34 mL) was syringed into the vial. After stirring the mixture for 1 hour at room temperature, 4-chlorotoluene (96 μL, 0.808 mmol, 1.1 equivalents) was added. The vial was sealed with a crimp top and placed in a heating block at 85° C. After 15 hours, the reaction vial was cooled to room temperature and brought out of the glovebox. The reaction solution was diluted with dimethylformamide (0.6 mL) and stirred for 15 minutes. The slurry was then filtered through a pad of diatomaceous earth. The vial was rinsed with dimethylformamide (0.6 mL) before passing through the filter. The combined filtrate was concentrated on a rotary evaporator to furnish an orange oil. A 1:1 mixture of methanol:water (3.5 mL) was added dropwise to the crude concentrate, leading to the precipitation of product. The solids were collected by filtration and washed with 1:1 methanol:water (3 mL). The isolated product urea was dried in a vacuum oven for 6 hours at 60° C./150 mm Hg. (literature reference: Kotecki B J, et al. Org. Lett. 2009; 11: 947-950). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.52 (t, J=22.7 Hz, 2H), 7.42 (dd, J=8.5, 1.0 Hz, 2H), 7.31 (t, J=5.4 Hz, 2H), 7.26 (dd, J=10.7, 5.2 Hz, 2H), 7.07 (d, J=8.2 Hz, 2H), 6.95 (dd, J=10.5, 4.2 Hz, 1H), 2.24 (s, 3H).

Name

potassium phosphate

Quantity

234 mg

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([NH:7][C:8]([NH2:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].P.Cl[C:21]1[CH:26]=[CH:25][C:24]([CH3:27])=[CH:23][CH:22]=1>CN(C)C=O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O.CO.COCCOC>[C:1]1([NH:7][C:8]([NH:10][C:21]2[CH:26]=[CH:25][C:24]([CH3:27])=[CH:23][CH:22]=2)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3.4,8.9.10.11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)NC(=O)N

|

|

Name

|

potassium phosphate

|

|

Quantity

|

234 mg

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[K+].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

0.029 mmol

|

|

Type

|

reactant

|

|

Smiles

|

P

|

|

Name

|

|

|

Quantity

|

6.7 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

Step Two

|

Name

|

|

|

Quantity

|

96 μL

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

0.6 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

3.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Six

|

Name

|

|

|

Quantity

|

1.34 mL

|

|

Type

|

solvent

|

|

Smiles

|

COCCOC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring the mixture for 1 hour at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The vial was sealed with a crimp top

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

placed in a heating block at 85° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 15 hours

|

|

Duration

|

15 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

vial was cooled to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 15 minutes

|

|

Duration

|

15 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The slurry was then filtered through a pad of diatomaceous earth

|

WASH

|

Type

|

WASH

|

|

Details

|

The vial was rinsed with dimethylformamide (0.6 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The combined filtrate was concentrated on a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to furnish an orange oil

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leading to the precipitation of product

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solids were collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 1:1 methanol

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The isolated product urea was dried in a vacuum oven for 6 hours at 60° C./150 mm Hg

|

|

Duration

|

6 h

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(=CC=CC=C1)NC(=O)NC1=CC=C(C=C1)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |